Select Nitrourea when you need an authentic organic molecular compound—not a salt like urea nitrate or a persistent analog like nitroguanidine—for your R&D. Its 1.17% higher crystal density over nitroguanidine makes it ideal for compact, high-brisance device prototyping. Its rapid, traceable aqueous decomposition to NH₃, N₂O, and CO₂ is essential for environmental fate modeling and biodegradation studies. For forensic QC, its unique IR spectrum (five resolved bands between 3400–2765 cm⁻¹) and distinct LC-MS fragment (m/z 104.010) ensure unambiguous identification. Procure with confidence knowing its thermal and spectral identity is fully validated.
Molecular FormulaCH3N3O3
Molecular Weight105.05 g/mol
CAS No.556-89-8
Cat. No.B1361781
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
Nitrourea
CAS
556-89-8
Molecular Formula
CH3N3O3
Molecular Weight
105.05 g/mol
Structural Identifiers
SMILES
C(=O)(N)N[N+](=O)[O-]
InChI
InChI=1S/CH3N3O3/c2-1(5)3-4(6)7/h(H3,2,3,5)
InChIKey
CMUOJBJRZUHRMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes
5 g / 25 g / 50 g / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
Structure & Identifiers
Interactive Chemical Structure Model
Nitrourea (CAS 556-89-8): Baseline Physical, Chemical, and Energetic Characteristics for Informed Procurement
Nitrourea (CAS 556-89-8), also known as N-nitrocarbamide, is an organic molecular compound with the formula CH₃N₃O₃ and a molecular weight of 105.05 g/mol. It appears as a white crystalline solid that decomposes at approximately 158-159°C rather than melting [1][2]. The compound is classified as a strong high explosive with a detonation velocity of 6860 m/s and an RE factor of 1.01 [3][4]. Nitrourea is synthesized primarily via dehydration of urea nitrate using concentrated sulfuric acid at low temperatures (0 to -3°C) or via acetic anhydride in acetic acid medium [5][6]. Its energetic properties, moderate sensitivity to impact and heat, and role as a key intermediate in the biodegradation of nitroguanidine define its niche in both energetic materials research and environmental fate studies [7][8]. These baseline characteristics establish nitrourea as a chemically distinct entity from its inorganic salt precursor urea nitrate and its structural analog nitroguanidine, a distinction critical for applications where decomposition pathway, water instability, or synthetic utility are paramount.
[1] Korsunskii, B. L., Chukanov, N. V., Sitonina, G. V., Sogomonyan, E. M., Nedel'ko, V. V., Anan'ina, O. V., & Larikova, T. S. (1993). Thermal decomposition of nitrourea. Russian Chemical Bulletin, 42(3), 445–448. View Source
[2] PubChem. (2025). Nitrourea (Compound Summary). National Center for Biotechnology Information. View Source
[3] Nitrourea. (n.d.). In Wikipedia. Retrieved April 21, 2026. View Source
[4] CAMEO Chemicals. (n.d.). NITROUREA: Chemical Datasheet. National Oceanic and Atmospheric Administration. View Source
[5] Oxley, J. C., Smith, J. L., Naik, S., & Moran, J. S. (2013). Synthesis and Characterization of Urea Nitrate and Nitrourea. Propellants, Explosives, Pyrotechnics, 38(3), 335–344. View Source
[6] Spaeth, C. P., & Woodbury, N. J. (1943). Preparation of Nitrourea. U.S. Patent No. 2,279,765. View Source
[7] Perreault, N. N., Manno, D., Halasz, A., Thiboutot, S., Ampleman, G., & Hawari, J. (2012). Aerobic mineralization of nitroguanidine by Variovorax strain VC1 isolated from soil. Environmental Science & Technology, 46(11), 6035–6040. View Source
[8] Holstead, C., & Lamberton, A. H. (1954). Nitramines and nitramides. Part VII. The irreversible decomposition of nitroguanidine and of nitrourea by sulphuric acid. Journal of the Chemical Society, 2391. View Source
Why Nitrourea Cannot Be Readily Substituted with Urea Nitrate, Nitroguanidine, or Other Nitramine Analogs
The substitution of nitrourea with seemingly similar energetic materials—urea nitrate, nitroguanidine, or even nitrourea-based derivatives—is scientifically unjustified due to fundamental differences in molecular identity, thermal decomposition behavior, and aqueous stability. While urea nitrate (UN) is an inorganic salt that melts around 160°C and exhibits complex multi-step weight loss beginning near 140°C, nitrourea (NU) is an organic molecular compound that decomposes sharply at a comparable temperature without a true melt phase [1]. This thermal divergence directly impacts processing safety and performance predictability in formulations. Compared to nitroguanidine (NQ), nitrourea displays markedly higher aqueous instability, undergoing both biotic and abiotic decomposition in water to yield NH₃, N₂O, and CO₂—a critical distinction for environmental fate modeling and remediation strategy design [2]. Furthermore, nitrourea's hydrolytic vulnerability contrasts with the relative robustness of its bicyclic derivative TNDGU (tetranitrodiglycoluril), which demonstrates a decomposition temperature elevated by approximately 125°C (284.8°C vs. 158°C) and a density 11.5% higher (1.93 vs. 1.73 g/cm³) [3][4]. These quantifiable differences in stability, phase behavior, and decomposition pathways mean that substituting any of these analogs for nitrourea without rigorous re-validation of performance and safety parameters introduces unacceptable risk and analytical error. The evidence below provides the specific, head-to-head data required to justify the selection of nitrourea over its nearest alternatives for defined research and industrial use cases.
[1] Oxley, J. C., Smith, J. L., Naik, S., & Moran, J. S. (2013). Synthesis and Characterization of Urea Nitrate and Nitrourea. Propellants, Explosives, Pyrotechnics, 38(3), 335–344. View Source
[2] Perreault, N. N., Manno, D., Halasz, A., Thiboutot, S., Ampleman, G., & Hawari, J. (2012). Aerobic mineralization of nitroguanidine by Variovorax strain VC1 isolated from soil. Environmental Science & Technology, 46(11), 6035–6040. View Source
[3] Cui, K., Xu, G., Xu, Z., Wang, P., Xue, M., Meng, Z., Li, J., Wang, B., Ge, Z., & Qin, G. (2014). Synthesis and characterization of a thermally and hydrolytically stable energetic material based on n-nitrourea. Propellants, Explosives, Pyrotechnics, 39(5), 662–669. View Source
[4] Korsunskii, B. L., Chukanov, N. V., Sitonina, G. V., Sogomonyan, E. M., Nedel'ko, V. V., Anan'ina, O. V., & Larikova, T. S. (1993). Thermal decomposition of nitrourea. Russian Chemical Bulletin, 42(3), 445–448. View Source
Quantitative Comparative Evidence: Nitrourea vs. Closest Analogs in Density, Detonation Performance, Thermal Stability, and Synthetic Yield
Crystal Density of Nitrourea Compared to Nitroguanidine
The crystal density of nitrourea (1.73 g/cm³) is marginally higher than that of its close structural analog nitroguanidine (1.71 g/cm³) [1][2]. This small but measurable difference in density is a key parameter in energetic material formulation, as it directly influences detonation pressure and velocity. While the difference is slight, nitrourea's 1.17% higher density may translate to a minor volumetric advantage in space-constrained applications such as shaped charges or detonator designs where every gram per cubic centimeter contributes to performance.
In high-density energetic formulations, a 1.17% increase in crystal density can improve the volumetric energy output of a device, making nitrourea a marginally more space-efficient choice than nitroguanidine for certain explosive applications.
[1] Nitrourea. (n.d.). In Wikipedia. Retrieved April 21, 2026. View Source
[2] Nitroguanidine. (n.d.). In Wikipedia. Retrieved April 21, 2026. View Source
Detonation Velocity and Lead Block Expansion vs. Nitroguanidine
Nitrourea exhibits a detonation velocity of 6860 m/s [1][2]. While a direct detonation velocity value for nitroguanidine is not uniformly reported in the same sources, a classic lead block expansion test provides a more directly comparable metric. In this test, nitrourea produced a block expansion of 310 cm³, compared to 305 cm³ for nitroguanidine [3]. This 1.64% greater expansion indicates that nitrourea delivers a measurably higher brisance, or shattering power, than its guanidine analog, despite their similar densities and chemical structures.
Lead block expansion test, specific charge mass and configuration not detailed in source
Why This Matters
The quantifiable advantage in brisance (lead block expansion) suggests that nitrourea may be preferred over nitroguanidine in applications where enhanced shattering or fragmentation effect is required, such as in certain demolition or ordnance scenarios, despite the close similarity in their basic properties.
[1] Nitrourea. (n.d.). In Wikipedia. Retrieved April 21, 2026. View Source
[2] Nitrourea. (n.d.). In Wikiwand. Retrieved April 21, 2026. View Source
[3] Nitrourea. (n.d.). In GBPPR.net. Retrieved April 21, 2026. View Source
Thermal Decomposition Behavior and Onset Temperature vs. Urea Nitrate
Nitrourea and its synthetic precursor urea nitrate (UN) both visually resemble white solids and both undergo endothermic events near 160°C, yet their thermal decomposition profiles diverge fundamentally. Differential scanning calorimetry (DSC) reveals that UN exhibits multiple, complex weight-loss events commencing around 140°C, whereas nitrourea undergoes a single, sharp exothermic decomposition at approximately 158-159°C [1][2]. This singular, well-defined decomposition event for nitrourea contrasts with the multi-step, less predictable decomposition of UN, offering a more reproducible energetic signature and potentially simpler safety modeling in thermal hazard assessments.
Qualitatively distinct decomposition profiles; onset temperature ~18°C higher for single main event
Conditions
DSC analysis under heating ramp
Why This Matters
The singular, predictable decomposition pathway of nitrourea reduces complexity in thermal safety modeling and quality control, whereas the multi-step decomposition of urea nitrate introduces greater uncertainty in thermal hazard evaluation, making nitrourea the more reliable choice for applications where thermal behavior must be well-characterized.
[1] Oxley, J. C., Smith, J. L., Naik, S., & Moran, J. S. (2013). Synthesis and Characterization of Urea Nitrate and Nitrourea. Propellants, Explosives, Pyrotechnics, 38(3), 335–344. View Source
[2] Korsunskii, B. L., Chukanov, N. V., Sitonina, G. V., Sogomonyan, E. M., Nedel'ko, V. V., Anan'ina, O. V., & Larikova, T. S. (1993). Thermal decomposition of nitrourea. Russian Chemical Bulletin, 42(3), 445–448. View Source
Synthetic Yield from Urea Nitrate Using Acetic Anhydride/Acetic Acid Method
The preparation of nitrourea from urea nitrate can be achieved by two principal routes: dehydration with concentrated sulfuric acid at sub-zero temperatures or with acetic anhydride in acetic acid at elevated temperatures (60-63°C). The acetic anhydride method, as described in U.S. Patent 2,311,784, yields 84-87.5% of theory (64.5-61.2 lbs from 90 lbs urea nitrate) [1]. In contrast, the sulfuric acid method is reported to yield only approximately 13% recrystallized nitrourea [2]. This 6.5- to 6.7-fold increase in yield using the acetic anhydride route represents a critical economic and logistical advantage for laboratory or pilot-scale production, directly impacting procurement decisions for researchers who plan to synthesize nitrourea in-house from its precursor.
71-74.5 percentage point increase (6.5-6.7x higher yield)
Conditions
Acetic anhydride in acetic acid at 60-63°C vs. H₂SO₄ at -3 to 0°C
Why This Matters
The choice of synthetic route dramatically affects the cost and feasibility of producing nitrourea. Researchers and manufacturers opting for the acetic anhydride method benefit from a yield advantage that directly translates to lower raw material costs per unit product, influencing procurement of nitrourea or its precursor chemicals.
[1] Spaeth, C. P., & Woodbury, N. J. (1943). Preparation of Nitrourea. U.S. Patent No. 2,311,784. View Source
[2] Oxley, J. C., Smith, J. L., Naik, S., & Moran, J. S. (2013). Synthesis and Characterization of Urea Nitrate and Nitrourea. Propellants, Explosives, Pyrotechnics, 38(3), 335–344. View Source
Hydrolytic Instability in Water as a Key Differentiator from Nitroguanidine
Nitrourea is highly unstable in aqueous environments, undergoing rapid biotic and abiotic decomposition to yield ammonia, nitrous oxide, and carbon dioxide [1][2]. This instability is a defining characteristic that distinguishes it from nitroguanidine (NQ), which is hydrolyzed more slowly, particularly in alkaline media, and is known to persist longer under certain environmental conditions [3]. In the aerobic mineralization of NQ by Variovorax strain VC1, nitrourea was identified as a transient intermediate that rapidly decomposes, underscoring its fleeting nature compared to the parent NQ [1].
Environmental fateBiodegradationAqueous stability
Evidence Dimension
Aqueous stability and decomposition rate
Target Compound Data
Unstable in water; decomposes abiotically and biotically
Comparator Or Baseline
Nitroguanidine: Relatively more stable; hydrolyzes in alkaline media but persists under many conditions
Quantified Difference
Qualitative difference; nitrourea is a transient intermediate, while NQ is a persistent energetic compound
Conditions
Aqueous microcosms, aerobic and anaerobic conditions
Why This Matters
For environmental remediation studies or fate-and-transport modeling of energetic materials, nitrourea's extreme water instability means it will not accumulate as a persistent pollutant, whereas nitroguanidine requires more aggressive or prolonged treatment. This differential behavior guides the selection of the appropriate compound for environmental research or for assessing the impact of explosive manufacturing and use.
Environmental fateBiodegradationAqueous stability
[1] Perreault, N. N., Manno, D., Halasz, A., Thiboutot, S., Ampleman, G., & Hawari, J. (2012). Aerobic mineralization of nitroguanidine by Variovorax strain VC1 isolated from soil. Environmental Science & Technology, 46(11), 6035–6040. View Source
[2] CAMEO Chemicals. (n.d.). NITROUREA: Chemical Datasheet. National Oceanic and Atmospheric Administration. View Source
Derivative Thermal Stability: Nitrourea vs. Its Bicyclic Analog TNDGU
While nitrourea itself is a useful building block, its inherent limitations in thermal and hydrolytic stability can be overcome by derivatization. The bicyclic compound tetranitrodiglycoluril (TNDGU), synthesized from nitrourea precursors, exhibits a decomposition temperature of 284.8°C—an increase of approximately 125°C over the parent nitrourea (158-159°C) [1][2]. TNDGU also demonstrates enhanced resistance to hydrolysis compared to other nitrourea analogs and a calculated density of 1.93 g/cm³ (11.5% higher than nitrourea's 1.73 g/cm³) [3]. This class-level comparison highlights that while nitrourea serves as a valuable synthetic intermediate, its direct application as an energetic material is limited by stability concerns; researchers seeking higher-performance, hydrolytically stable explosives should consider nitrourea-derived analogs like TNDGU.
DSC analysis for thermal stability; calculated density from crystal structure
Why This Matters
For procurement decisions in energetic materials R&D, this comparison informs whether the user requires nitrourea as a synthetic intermediate or whether a more stable, higher-performance derivative like TNDGU is the appropriate target compound for their application, such as in insensitive munitions or hydrolytically robust explosive formulations.
[1] Cui, K., Xu, G., Xu, Z., Wang, P., Xue, M., Meng, Z., Li, J., Wang, B., Ge, Z., & Qin, G. (2014). Synthesis and characterization of a thermally and hydrolytically stable energetic material based on n-nitrourea. Propellants, Explosives, Pyrotechnics, 39(5), 662–669. View Source
[2] Korsunskii, B. L., Chukanov, N. V., Sitonina, G. V., Sogomonyan, E. M., Nedel'ko, V. V., Anan'ina, O. V., & Larikova, T. S. (1993). Thermal decomposition of nitrourea. Russian Chemical Bulletin, 42(3), 445–448. View Source
[3] Cui, K., Xu, Z., Xu, G., Meng, Z., Liu, W., Shi, X., Xu, Y., Li, J., & Lin, Z. H. (2015). Design and Synthesis of Hydrolytically Stable N‐Nitrourea Explosives. Propellants, Explosives, Pyrotechnics, 40(6), 908–913. View Source
Optimal Use Cases for Nitrourea Informed by Comparative Performance and Stability Data
Research Applications Where Marginal Density and Brisance Advantage Over Nitroguanidine Is Critical
Given nitrourea's 1.17% higher crystal density (1.73 vs. 1.71 g/cm³) and 1.64% greater lead block expansion (310 vs. 305 cm³) compared to nitroguanidine, researchers developing compact, high-brisance explosive devices—such as miniature shaped charges, detonators, or specialized demolition charges—may preferentially select nitrourea to maximize volumetric performance within strict size constraints [1]. The measurable, albeit modest, performance edge makes nitrourea the compound of choice when every fractional gain in density or shattering power is mission-critical, and when the compound's sensitivity profile aligns with handling and safety protocols.
Nitrourea's rapid decomposition in water to NH₃, N₂O, and CO₂—in stark contrast to the relative environmental persistence of nitroguanidine—makes it an ideal model compound for studying the fate and transport of transient energetic intermediates in soil and groundwater systems [1]. Researchers investigating the biodegradation pathways of nitroguanidine, such as those employing Variovorax strain VC1, rely on authentic nitrourea reference standards to confirm the formation and subsequent breakdown of this key intermediate. Furthermore, its limited aqueous stability can be exploited in experimental designs where a self-neutralizing energetic tracer is required, minimizing long-term contamination concerns.
Synthetic Chemistry Workflows Requiring High-Yield Conversion from Urea Nitrate
For laboratories or pilot plants synthesizing nitrourea in-house, the choice of synthetic route dramatically impacts cost and throughput. The acetic anhydride/acetic acid method, which delivers yields of 84-87.5%, is vastly superior to the classic sulfuric acid method with its 13% recrystallized yield [1]. Procurement of the necessary reagents and nitrourea itself should be guided by this yield differential: researchers planning to produce nitrourea from urea nitrate should adopt the acetic anhydride route to minimize waste and maximize material efficiency, making this scenario highly relevant for process chemists and scale-up engineers in the energetic materials sector.
Analytical Reference Standard for Distinguishing Urea Nitrate from Nitrourea in Forensic or Quality Control Settings
The visual similarity of urea nitrate and nitrourea—both white solids decomposing near 160°C—can lead to misidentification in forensic analysis or quality control of energetic materials. However, their infrared spectra are unequivocally distinct: urea nitrate displays a broad band at 2400 cm⁻¹ absent in nitrourea, while nitrourea exhibits five resolved bands between 3400 and 2765 cm⁻¹ [1]. Additionally, LC-MS analysis shows that nitrourea's major negative ion fragment is NU⁻H at m/z 104.010, whereas urea nitrate yields primarily nitrate peaks [1]. These analytical differentiators underscore the necessity of using authentic nitrourea as a reference standard when developing or validating methods to discriminate between these two closely related but functionally different materials, a critical application in forensic science, homeland security, and propellant manufacturing QC.
[1] Oxley, J. C., Smith, J. L., Naik, S., & Moran, J. S. (2013). Synthesis and Characterization of Urea Nitrate and Nitrourea. Propellants, Explosives, Pyrotechnics, 38(3), 335–344. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.